molecular formula C19H14N2O B1348124 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-28-9

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1348124
CAS RN: 537010-28-9
M. Wt: 286.3 g/mol
InChI Key: HAMQRBHRVRZUIL-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (also known as NMB) is a compound composed of a benzimidazole and a naphthylmethyl group. It is a heterocyclic aromatic compound which has been studied for a variety of scientific research applications. NMB is a useful synthetic intermediate in the preparation of many organic compounds and has been the subject of numerous studies because of its unique properties and potential applications.

Scientific Research Applications

Fluorescent Probes and Materials

Benzimidazole derivatives have been synthesized for applications in fluorescent materials. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles demonstrated their potential as intensely fluorescent materials, covering the blue region, which is of practical importance in fluorescence-based applications (Trofimov et al., 2009). Such compounds could be valuable in creating fluorescent probes for biological imaging or materials science.

DNA Binding and Anticancer Activities

New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind to DNA through an intercalative mode, indicating their potential in developing anticancer therapies. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, highlighting their application in medicinal chemistry and drug development (Paul et al., 2015).

Organic Synthesis and Catalysis

Benzimidazole derivatives have been utilized in organic synthesis, demonstrating the versatility of these compounds in catalyzing chemical reactions. The synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions showcases the role of benzimidazole derivatives in facilitating complex chemical transformations, which is essential for the development of new pharmaceuticals and materials (Li et al., 2020).

Chemical Sensors

Benzimidazole derivatives have been employed in the development of chemical sensors due to their favorable electronic and structural properties. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have shown potential in creating fluorescent chemosensors. These sensors can detect various analytes, demonstrating applications in environmental monitoring, diagnostics, and forensic science (Maher, 2018).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have been synthesized with antibacterial and anticancer properties, indicating their potential use in developing new therapeutic agents. The evaluation of synthesized compounds against gram-positive strains and various cancer cell lines emphasizes the importance of these compounds in addressing microbial resistance and cancer treatment challenges (Salahuddin et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, also known as 1-(1-Naphthylmethyl)-piperazine (NMP), is the efflux pump in bacteria . Efflux pumps are proteins that extrude harmful substances out of cells, and they play a crucial role in multi-drug resistance (MDR) in bacteria .

Mode of Action

NMP acts as an efflux pump inhibitor (EPI). It interacts with the efflux pump, inhibiting its function and thereby preventing the expulsion of antibiotics from the bacterial cell . This inhibition can help overcome MDR, making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

The inhibition of efflux pumps by NMP affects several biochemical pathways. It disrupts the normal function of the efflux pump, leading to an accumulation of antibiotics inside the bacterial cell . This can enhance the effectiveness of antibiotics and reduce the development of antibiotic resistance .

Pharmacokinetics

It has been shown that nmp, when conjugated to tobramycin, can decrease the electrical component of proton motive forces (pmfs), thereby improving their properties as an adjuvant when combined with tetracycline .

Result of Action

The inhibition of efflux pumps by NMP leads to several molecular and cellular effects. It causes membrane destabilization in bacteria, affecting both the outer and inner membranes . This early membrane disruption leads to destabilization of the inner membrane potential, impairing ATP production and consequently resulting in efflux pump inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NMP. For instance, the presence of other antibiotics can enhance the effectiveness of NMP. The overexpression of efflux pumps in certain bacterial strains can also affect the inhibitory activity of NMP

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQRBHRVRZUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364104
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537010-28-9
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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